8-Benzyl-8-azabicyclo[3.2.1]oct-3-en-3-yl] trifluoromethanesulfonate
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Overview
Description
8-Benzyl-8-azabicyclo[3.2.1]oct-3-en-3-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C15H16F3NO3S. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in the family of tropane alkaloids. These alkaloids are known for their diverse biological activities and have been the subject of extensive research in organic and medicinal chemistry .
Preparation Methods
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]oct-3-en-3-yl trifluoromethanesulfonate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including asymmetric cycloadditions and desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve the use of advanced catalytic systems to ensure high diastereo- and enantioselectivities .
Chemical Reactions Analysis
8-Benzyl-8-azabicyclo[3.2.1]oct-3-en-3-yl trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethanesulfonate group, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Benzyl-8-azabicyclo[3.2.1]oct-3-en-3-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Benzyl-8-azabicyclo[3.2.1]oct-3-en-3-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to neurotransmission and other physiological processes .
Comparison with Similar Compounds
Similar compounds to 8-Benzyl-8-azabicyclo[3.2.1]oct-3-en-3-yl trifluoromethanesulfonate include other derivatives of the 8-azabicyclo[3.2.1]octane scaffold, such as:
Tropinone: A precursor in the synthesis of tropane alkaloids.
Cocaine: A well-known tropane alkaloid with stimulant properties.
Scopolamine: Another tropane alkaloid used for its anticholinergic effects.
What sets 8-Benzyl-8-azabicyclo[3.2.1]oct-3-en-3-yl trifluoromethanesulfonate apart is its unique trifluoromethanesulfonate group, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
[(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3S/c16-15(17,18)23(20,21)22-14-8-12-6-7-13(9-14)19(12)10-11-4-2-1-3-5-11/h1-5,8,12-13H,6-7,9-10H2/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUXWXWPNDHMRG-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(CC1N2CC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C=C(C[C@@H]1N2CC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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